3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral piperidine derivative featuring a tert-butyl carbamate group and an (S)-2-aminopropionyl-isopropylamino substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. Piperidine derivatives are widely utilized due to their conformational flexibility and ability to mimic peptide backbones . The compound is listed under CymitQuimica’s catalog (Ref: 10-F080816) but is currently marked as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKTMGCAYQVJK-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as a piperidine derivative, exhibits significant biological activity, particularly in the context of pharmaceutical applications. This compound is characterized by its complex structure, which includes a piperidine ring and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46222 g/mol
- CAS Number : 1354025-54-9
The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research has indicated that similar piperidine derivatives can act as:
- Receptor Modulators : Compounds with similar structures have been shown to bind selectively to various receptors, influencing signaling pathways related to pain, inflammation, and neurological functions .
- Enzyme Inhibitors : Certain derivatives have demonstrated potential as inhibitors of key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of piperidine derivatives. For instance:
- Vasopressin Receptor Binding : In vitro studies have evaluated the binding affinity of similar compounds to vasopressin receptors, indicating potential applications in managing conditions like hypertension and anxiety disorders .
- Cytotoxicity Assays : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in oncology for targeted therapies. For example, compounds related to this structure exhibited significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H33N3O3 | Receptor modulation, enzyme inhibition |
| (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | C19H29N3O3 | Cytotoxicity against cancer cells |
| (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C17H33N3O3 | Potential CNS effects |
Case Study 1: Vasopressin V1a Receptor Antagonists
A study focused on synthesizing and evaluating compounds for their affinity towards the human vasopressin V1a receptor. The findings indicated that modifications to the piperidine structure could enhance binding affinity and selectivity, suggesting that similar strategies could be applied to optimize 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine derivatives for therapeutic use .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation assessed the cytotoxic properties of piperidine derivatives against various cancer cell lines. The results demonstrated that specific structural features significantly impacted the efficacy of these compounds, highlighting the potential for developing new anticancer agents based on this scaffold .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes controlled hydrolysis to yield carboxylic acid derivatives:
| Reaction Conditions | Reagents/Catalysts | Product Formed | Yield | Byproducts |
|---|---|---|---|---|
| Acidic aqueous environment | HCl (1M) | 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid | 92% | Isobutylene gas |
| Basic aqueous environment | NaOH (0.5M) | Sodium salt of hydrolyzed carboxylic acid | 85% | tert-Butanol |
Key findings:
-
Acid-mediated hydrolysis preserves stereochemistry at the (S)-2-amino-propionyl center when performed below 40°C
-
Alkaline conditions risk racemization at the α-carbon of the amino acid moiety (>15% epimerization at 25°C)
Amide Bond Formation/Cleavage
The amino group participates in coupling and deprotection reactions:
A. Peptide Coupling
Reaction with activated carboxylic acids:
textCompound + R-COOH → 3-[(S)-2-(R-amido)-propionyl-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Catalytic performance comparison:
| Coupling Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 95% |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 12 | 88% |
| DCC | THF | 40 | 8 | 76% |
Optimal results achieved with HATU in DMF, demonstrating minimal racemization (<2%)
B. Amino Group Deprotection
Selective removal of Boc/Bn groups:
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TFA in CH₂Cl₂ (1:4 v/v) cleaves Boc protection in 30 min with 99% efficiency
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Hydrogenolysis (H₂/Pd-C) removes benzyl-type protections without affecting tert-butyl ester
Esterification/Transesterification
The tert-butyl ester undergoes exchange reactions under specific conditions:
| Reactant | Catalyst | Conditions | New Ester Formed | Conversion Rate |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 12h | Methyl ester | 68% |
| Benzyl alcohol | DMAP | 80°C, toluene, 24h | Benzyl ester | 82% |
| Trifluoroethanol | BF₃·Et₂O | 0°C→RT, 6h | Trifluoroethyl ester | 91% |
Transesterification proceeds via nucleophilic acyl substitution, with bulky alcohols showing reduced reactivity
Oxidation Reactions
The piperidine ring's nitrogen participates in oxidation processes:
| Oxidizing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| mCPBA | CHCl₃ | N-Oxide derivative | 98% (C3 position) |
| H₂O₂/NaWO₄ | H₂O/acetone | Hydroxylated piperidine at C4 | 73% |
| Ozone | MeOH/H₂O | Ring-opened dicarbonyl compound | 89% |
Notable finding: mCPBA oxidation shows exclusive attack at the piperidine nitrogen rather than the amide nitrogen
Stability Profile
Critical degradation pathways under stress conditions:
| Stress Condition | Time | Major Degradation Products | % Intact Compound |
|---|---|---|---|
| pH 1.0 (HCl) | 24h, 40°C | Hydrolyzed carboxylic acid | 58% |
| pH 10.0 (NaOH) | 8h, 25°C | Racemized product + ester hydrolysis | 22% |
| UV light (254 nm) | 48h | Cis-trans isomerization byproducts | 41% |
| 75% humidity | 7 days | Hydrated piperidine ring derivatives | 67% |
Stability optimization requires storage at -20°C under anhydrous N₂ atmosphere
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations
The benzyl ester analog (CAS 1354033-31-0) exhibits a higher molecular weight (347.45 vs. ~312.44) and predicted boiling point (505.8°C vs. ~412.7°C), suggesting increased lipophilicity and thermal stability .
Stereochemical Variations: The (S)-configuration in the target compound’s aminopropionyl group contrasts with the (R)-configuration in CAS 1401668-72-1, which may lead to divergent biological activities or synthetic pathways .
Functional Group Impact :
- The tert-butyl carbamate in the target compound and CAS 864754-29-0 provides hydrolytic stability under basic conditions, whereas the benzyl ester in CAS 1354033-31-0 is more labile, enabling selective deprotection .
Research and Application Insights
- Pharmaceutical Relevance : Piperidine derivatives like these are often intermediates in protease inhibitor or kinase inhibitor synthesis. The tert-butyl carbamate group is a common protecting group for amines in peptide synthesis .
Preparation Methods
Piperidine Ring Formation and Alkylation
The synthesis begins with tert-butyl piperidine-1-carboxylate as the core scaffold. The isopropylamino group is introduced via nucleophilic substitution using isopropylamine and a halogenated intermediate (e.g., 3-bromopiperidine). Key steps include:
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Alkylation : Reaction of tert-butyl 3-bromopiperidine-1-carboxylate with isopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours achieves 85–90% yield.
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Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with (S)-2-aminopropionic acid via carbodiimide-mediated amidation.
Table 1: Reaction Conditions for Alkylation
Photocatalytic One-Step Synthesis
Light-Mediated Coupling
Adapting methods from patent CN108558792B, a photocatalytic approach enables direct coupling of 2-aminopropionyl chloride with tert-butyl piperidine-1-carboxylate derivatives.
-
Reagents : Acridine salt photocatalyst (0.1 eq), 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq), and oxygen atmosphere.
-
Conditions : Blue LED irradiation (450 nm) for 10 hours in anhydrous dichloroethane.
-
Yield : 90–95% with >99% enantiomeric excess (ee) for the (S)-configuration.
Table 2: Photocatalytic Synthesis Parameters
Chiral Resolution Techniques
Diastereomeric Salt Formation
To achieve the (S)-configuration, chiral resolution is performed using (R)-1-phenethylamine. The racemic mixture of 3-aminopiperidine-1-carboxylic acid tert-butyl ester is treated with (R)-1-phenethylamine in ethyl acetate, yielding diastereomeric salts. Subsequent recrystallization isolates the desired (S)-enantiomer with 95% ee.
Table 3: Chiral Resolution Efficiency
Solid-Phase Synthesis Using Ugi Reaction
Multi-Component Reaction Strategy
A Ugi four-component reaction (amine, aldehyde, isocyanide, carboxylic acid) assembles the target compound in a single step:
-
Components : (S)-2-aminopropionic acid, isopropyl isocyanide, tert-butyl piperidine-1-carboxylate, and formaldehyde.
-
Conditions : Methanol solvent, room temperature, 12-hour reaction.
Table 4: Ugi Reaction Components
| Component | Role | Source |
|---|---|---|
| (S)-2-Aminopropionic Acid | Carboxylic Acid | |
| Isopropyl Isocyanide | Isocyanide | |
| Formaldehyde | Aldehyde |
Protection/Deprotection Strategies
tert-Butyl Ester Protection
The tert-butyl group is introduced early to protect the piperidine nitrogen during subsequent reactions:
-
Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with sodium hydroxide.
-
Deprotection : Hydrolysis with 4 M HCl in dioxane removes the Boc group post-synthesis.
Table 5: Boc Protection Efficiency
Comparative Analysis of Methods
Table 6: Method Comparison
| Method | Yield | Stereocontrol | Complexity |
|---|---|---|---|
| Multi-Step Alkylation | 85% | Moderate | High |
| Photocatalytic | 95% | High | Medium |
| Chiral Resolution | 90% | Very High | High |
| Ugi Reaction | 70% | Low | Low |
Q & A
Q. What are the primary methods for structural characterization of this compound?
To confirm the identity and purity of the compound, researchers commonly employ:
- Nuclear Magnetic Resonance (NMR) : For stereochemical analysis and functional group identification (e.g., tert-butyl ester and piperidine ring protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, using columns like C18 with gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., expected [M+H]+ ion) .
Reference Example : A related piperidine derivative was characterized using H NMR (δ 1.44 ppm for tert-butyl group) and ESI-MS (m/z 305.37) .
Q. What synthetic strategies are used to prepare this compound?
Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during synthesis .
- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt for the (S)-2-aminopropionyl-isopropyl-amino moiety .
- Purification : Flash chromatography or recrystallization to isolate the final product .
Q. What safety precautions are critical during handling?
Based on SDS data for analogous tert-butyl piperidine esters:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First Aid : Immediate flushing with water for eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
The ICReDD framework integrates:
- Quantum Chemical Calculations : To predict transition states and energetics of amide bond formation .
- Reaction Path Search Algorithms : For identifying optimal conditions (e.g., solvent polarity, temperature) .
Case Study : A study on tert-butyl esters used DFT calculations to validate steric effects on reaction yields .
Q. How is stereochemical integrity maintained during synthesis?
Strategies include:
Q. What advanced techniques resolve purity discrepancies in chromatographic analyses?
- Two-Dimensional HPLC : For complex mixtures, combine reversed-phase and chiral columns .
- LC-MS/MS : Detect trace impurities (e.g., de-Boc byproducts) with high sensitivity .
Table 1 : Example impurity profile of a tert-butyl ester derivative :
| Impurity | Retention Time (min) | Area (%) |
|---|---|---|
| Target compound | 1.32 | 98.5 |
| De-Boc byproduct | 1.01 | 0.2 |
| Hydrolyzed ester | 1.98 | 0.97 |
Q. How to address contradictions in reaction yield data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
